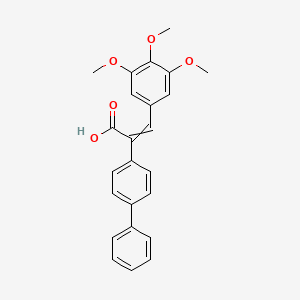
2-(4-phenylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-phenylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid is an organic compound that belongs to the class of aromatic acids It is characterized by the presence of two aromatic rings and a propenoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-phenylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of 4-phenylbenzaldehyde with 3,4,5-trimethoxyacetophenone in the presence of a base such as sodium hydroxide. This reaction forms an intermediate β-hydroxy ketone.
Dehydration: The β-hydroxy ketone undergoes dehydration to form the corresponding α,β-unsaturated ketone.
Oxidation: The α,β-unsaturated ketone is then oxidized using an oxidizing agent such as potassium permanganate to yield the final product, this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propenoic acid moiety, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated system to a saturated system, resulting in the formation of 2-(4-phenylphenyl)-3-(3,4,5-trimethoxyphenyl)propanoic acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Saturated acids.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2-(4-phenylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-inflammatory and anticancer properties. The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development.
Materials Science: The compound’s aromatic structure makes it useful in the synthesis of organic semiconductors and other advanced materials.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 2-(4-phenylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation. The trimethoxyphenyl group can enhance its binding affinity to these targets, increasing its potency.
Comparaison Avec Des Composés Similaires
- 2-(4-phenylphenyl)-3-(3,4-dimethoxyphenyl)prop-2-enoic acid
- 2-(4-phenylphenyl)-3-(3,4,5-trimethoxyphenyl)propanoic acid
Comparison:
- 2-(4-phenylphenyl)-3-(3,4-dimethoxyphenyl)prop-2-enoic acid: This compound lacks one methoxy group compared to 2-(4-phenylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid, which may affect its reactivity and binding properties.
- 2-(4-phenylphenyl)-3-(3,4,5-trimethoxyphenyl)propanoic acid: This compound has a saturated propanoic acid moiety instead of the unsaturated propenoic acid, which can influence its chemical reactivity and biological activity.
The unique combination of the trimethoxyphenyl and propenoic acid moieties in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C24H22O5 |
|---|---|
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
2-(4-phenylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C24H22O5/c1-27-21-14-16(15-22(28-2)23(21)29-3)13-20(24(25)26)19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-15H,1-3H3,(H,25,26) |
Clé InChI |
BGBZINXZBCPRCI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C=C(C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[e]pyrrolo[2,1-c][1,2,4]triazine](/img/structure/B14113552.png)
![2-(4'-Fluoro-[1,1'-biphenyl]-4-yl)-5-(5-iodo-2-methylbenzyl)thiophene](/img/structure/B14113560.png)
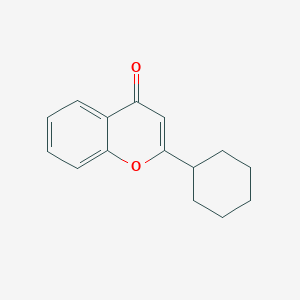
![2-(2-{3-[(4-Methylpiperazin-1-yl)methyl]phenyl}-1,3-thiazol-4-yl)aceticacid](/img/structure/B14113567.png)

![3-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B14113578.png)
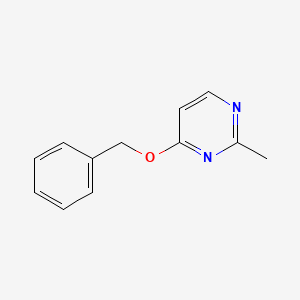
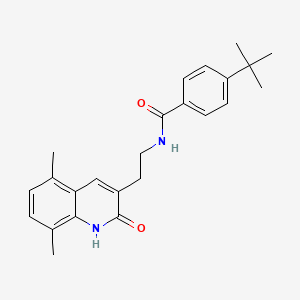
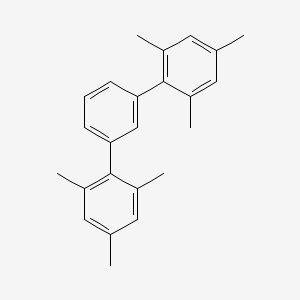

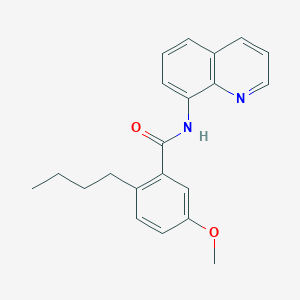
![4-[(5,7-difluoro-3,4-dihydro-2H-chromen-4-yl)oxy]-2-methyl-1H-benzimidazole-6-carboxylic acid](/img/structure/B14113626.png)
![1-(4-(tert-butyl)benzyl)-3-(3,4-dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14113636.png)
![2-amino-4-methyl-1-[(2S)-2-methyloxiran-2-yl]pentan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B14113641.png)
